5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[1-(4-methylphenyl)ethyl]-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-9-11-16(12-10-13)14(2)20-19(24)18-15(3)23(22-21-18)17-7-5-4-6-8-17/h4-12,14H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHCAPVDNGOQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution Reactions: Introduction of the phenyl and p-tolyl groups can be done through substitution reactions using appropriate reagents.
Amidation: The carboxamide group is introduced through an amidation reaction, often using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.
Substitution: Various substitution reactions can be performed on the phenyl and p-tolyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids.
Scientific Research Applications
Biological Activities
Anticancer Activity : Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to inhibit key proteins involved in tumor growth and proliferation. Molecular docking studies suggest that these compounds can act as inhibitors of methionine aminopeptidase type II (MetAp2), leading to apoptosis in cancer cells .
Antibacterial Properties : The triazole derivatives have also demonstrated antibacterial activity against various strains. Studies have highlighted their effectiveness against Gram-positive and Gram-negative bacteria. This property is attributed to their ability to disrupt bacterial cell wall synthesis or function .
Antiproliferative Effects : In vitro studies have shown that 5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide exhibits antiproliferative effects on several cancer cell lines, including leukemia and melanoma. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of MetAp2 leading to apoptosis | |
| Antibacterial | Effective against multiple bacterial strains | |
| Antiproliferative | Induces apoptosis in cancer cell lines |
Therapeutic Applications
Given its promising biological activities, 5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide has potential applications in drug development for cancer therapy and antibacterial treatments. The ongoing research aims to optimize its pharmacological properties through structural modifications to enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position 5: Methyl (target) vs. ethyl (3o) or amino (11) groups. Amino derivatives (e.g., ) exhibit enhanced antiproliferative activity, likely due to hydrogen-bonding interactions with biological targets.
- Substituent Position 1 : Phenyl (target) vs. 2-fluorophenyl (1o) or 4-fluorophenyl (11). Electron-withdrawing groups (e.g., F) may enhance metabolic stability .
Physicochemical Properties
- Melting Points : The target compound’s analog (2d) melts at 155–156°C , whereas derivatives with extended aromatic systems (e.g., naphthyl or benzoisoxazolyl groups) decompose above 250°C , suggesting higher thermal stability for bulky analogs.
- Synthetic Yields : The target’s synthetic pathway (if similar to ) may achieve moderate yields (~80–90%), comparable to 2d (82%) but lower than hydrazide derivatives (up to 93%) .
Pharmacological Activity
- Anticancer Potential: The target’s p-tolyl ethyl group may enhance interactions with hydrophobic enzyme pockets, similar to 4-isopropylphenyl analogs . However, 5-amino derivatives (e.g., ) show superior activity in renal (GP = -13.42%) and CNS cancers (GP = -27.30%), highlighting the critical role of amino substituents.
- Metabolic Modulation : Ethyl and fluorophenyl analogs (e.g., 3o) inhibit Wnt/β-catenin signaling, improving glucose/lipid metabolism . The target’s methyl and phenyl groups may confer similar activity but with reduced potency due to lower electron-withdrawing effects.
- Enzyme Inhibition: Carboxamides with quinolinyl or bromo substituents (e.g., 3r in ) exhibit kinase inhibition, whereas the target’s structure lacks polar groups for strong hydrogen bonding, suggesting divergent targets.
Biological Activity
5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties. The synthesis methods and structure-activity relationships (SAR) will also be discussed.
Synthesis
The compound can be synthesized through various methods involving the reaction of phenylhydrazones with isocyanates or by employing cycloaddition reactions. The synthesis typically yields white crystalline solids with specific melting points that can be characterized using techniques such as NMR and mass spectrometry .
Antimicrobial Activity
Research has shown that derivatives of 1,2,3-triazoles exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of various triazole derivatives including 5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide against several bacterial strains. The results indicated that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could potentially serve as a lead in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of 5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide has been explored in various cancer cell lines. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells via mitochondrial pathways. Specifically, it has been linked to the inhibition of complex I in the mitochondrial respiratory chain, which is crucial for ATP production.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 10.5 | Apoptosis induction |
| HeLa (cervical cancer) | 8.2 | Mitochondrial dysfunction |
| A549 (lung cancer) | 12.0 | Cell cycle arrest |
The mechanism involves the activation of caspases and subsequent apoptosis signaling pathways .
Antiviral Activity
Recent studies have also highlighted the antiviral properties of triazole derivatives. Specifically, compounds similar to 5-methyl-1-phenyl-N-(1-(p-tolyl)ethyl)-1H-1,2,3-triazole-4-carboxamide have shown effectiveness against various viral strains including influenza viruses.
| Virus Strain | Inhibition Percentage |
|---|---|
| H3N2 | >90% at 0.4 mg/chicken embryo |
| H1N1 | >90% at 0.4 mg/chicken embryo |
These results indicate the potential of this class of compounds as antiviral agents by disrupting viral replication processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Modifications in substituents on the triazole ring significantly influence their potency and selectivity against various biological targets.
Key Findings:
- Substituent Variability : The presence of methyl groups on the phenyl ring enhances lipophilicity and biological activity.
- Triazole Positioning : The position of the triazole moiety affects interaction with target enzymes or receptors.
Case Studies
Several case studies have demonstrated the efficacy of triazole derivatives in clinical settings:
- Study on Cancer Cell Lines : A study evaluated a series of triazole derivatives against breast cancer cell lines and found that modifications at specific positions led to enhanced anticancer activity.
- Antimicrobial Efficacy Trials : Clinical trials involving patients with bacterial infections showed promising results with triazole-based treatments leading to significant recovery rates.
Q & A
Q. Methodological Note :
- Step 1 : Cyclocondensation of acetoacetate derivatives with arylhydrazines.
- Step 2 : Hydrolysis of the ester intermediate to the carboxylic acid.
- Step 3 : Amide coupling using EDCI/HOBt and triethylamine in DMF .
How can structural characterization be performed for this compound?
Basic Research Question
Key techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C: 1.52–1.55 Å) and dihedral angles (e.g., triazole-phenyl: 5–10°) to confirm regiochemistry .
- NMR spectroscopy : Distinct signals for methyl groups (δ ~2.4–2.6 ppm), aromatic protons (δ ~7.2–7.6 ppm), and carboxamide NH (δ ~8.1–12.8 ppm) .
- IR spectroscopy : Confirm carbonyl (C=O: ~1630–1660 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Q. Methodological Note :
- Solubility screening via dynamic light scattering (DLS) or nephelometry is recommended before in vitro assays.
What advanced computational methods are used to predict binding interactions?
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., kinases, cytochrome P450). For triazole derivatives, hydrogen bonding with active-site residues (e.g., Asp, Lys) and π-π stacking with aromatic residues are common .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap: ~4.5 eV) and reactivity .
Case Study :
A quantum computational study of a similar triazole-carbohydrazide revealed charge transfer interactions with a 3-phenoxybenzylidene moiety, validated by Hirshfeld surface analysis .
How are crystallographic data discrepancies resolved in structural studies?
Advanced Research Question
Discrepancies in bond angles or torsion angles may arise from polymorphism or solvent inclusion. Mitigation strategies:
- Temperature control : Collect data at 100 K to reduce thermal motion artifacts .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) to validate packing motifs .
- R-factor refinement : Use SHELXL for iterative refinement until R₁ < 0.05 .
How can contradictory bioactivity data be analyzed across studies?
Advanced Research Question
Contradictions (e.g., varying IC₅₀ values) may stem from assay conditions or substituent effects. Approaches include:
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., p-tolyl vs. 4-fluorophenyl) and compare inhibitory potency .
- Meta-analysis : Pool data from multiple studies (e.g., enzyme inhibition, cytotoxicity) to identify trends.
Example :
A derivative with a 4-fluorophenyl group showed 10× higher kinase inhibition than the p-tolyl analog, attributed to enhanced electron-withdrawing effects .
What experimental design principles apply to optimizing synthetic yield?
Advanced Research Question
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., reaction time, temperature). For triazole synthesis, a central composite design (CCD) can maximize yield .
- Flow chemistry : Continuous-flow reactors improve reproducibility for azide-alkyne cycloadditions, reducing hazardous intermediate handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
